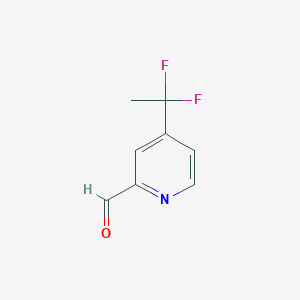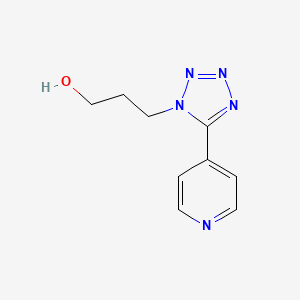
3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
作用機序
The mechanism of action of 3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol is not fully understood. However, it has been suggested that the tetrazole group in the compound may play a role in its biological activity. The tetrazole group has been shown to have a high affinity for metal ions, which may contribute to the compound's potential as a metal ion sensor. Additionally, the compound's ability to form coordination complexes may play a role in its biological activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol have been studied in vitro. It has been shown to have antimicrobial and antifungal properties, with activity against various strains of bacteria and fungi. Additionally, it has been shown to have potential as a therapeutic agent for the treatment of cancer, with studies showing its ability to inhibit the growth of cancer cells.
実験室実験の利点と制限
One of the advantages of using 3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol in laboratory experiments is its ability to form coordination complexes with metal ions. This property makes it a useful ligand in coordination chemistry and the development of metal-organic frameworks. Additionally, its antimicrobial and antifungal properties make it a potential therapeutic agent. However, one limitation of using this compound in laboratory experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for the study of 3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol. One area of research could be the development of new coordination complexes and metal-organic frameworks using this compound as a ligand. Additionally, further studies could be conducted to explore the compound's antimicrobial and antifungal properties and its potential as a therapeutic agent for the treatment of cancer. Finally, the development of new fluorescent sensors for the detection of metal ions using this compound could also be an area of future research.
合成法
The synthesis of 3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol involves the reaction of 4-pyridylhydrazine and 3-bromopropan-1-ol in the presence of sodium azide. The reaction takes place in anhydrous ethanol, and the product is obtained through the purification process. This method has been optimized to obtain a high yield of the product and has been used in various studies.
科学的研究の応用
3-(5-Pyridin-4-yltetrazol-1-yl)propan-1-ol has been studied for its potential applications in various scientific fields. It has been used as a ligand in coordination chemistry and has shown promising results in the development of metal-organic frameworks. This compound has also been studied for its antimicrobial and antifungal properties and has shown potential as a therapeutic agent. Additionally, it has been studied for its potential use in the development of fluorescent sensors for the detection of metal ions.
特性
IUPAC Name |
3-(5-pyridin-4-yltetrazol-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c15-7-1-6-14-9(11-12-13-14)8-2-4-10-5-3-8/h2-5,15H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHUJZDWDWKNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=NN2CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


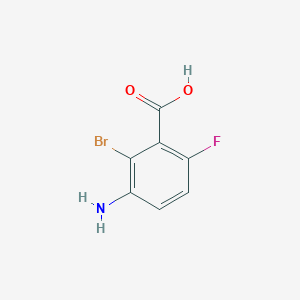
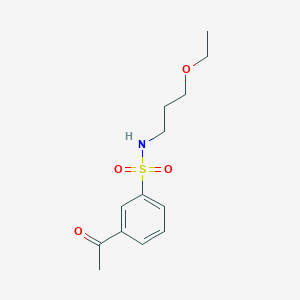
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one](/img/structure/B7628603.png)
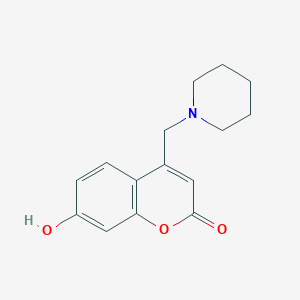
![3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7628619.png)


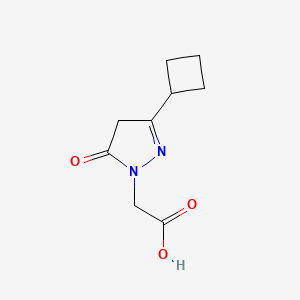
![2-[3-(4-fluorophenyl)-5-oxo-4H-pyrazol-1-yl]acetic acid](/img/structure/B7628645.png)
![N'-(4-ethoxyphenyl)sulfonyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide](/img/structure/B7628653.png)
![3-[3-(4-Methylpiperidin-1-yl)phenyl]propanoic acid](/img/structure/B7628667.png)
